molecular formula C12H18N2O2 B1427582 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1248116-96-2

1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1427582
CAS RN: 1248116-96-2
M. Wt: 222.28 g/mol
InChI Key: VMDGPYPRHMXODT-UHFFFAOYSA-N
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Description

“1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1248116-96-2 . It has a molecular weight of 222.29 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid” is 1S/C12H18N2O2/c1-2-5-11-10 (12 (15)16)8-13-14 (11)9-6-3-4-7-9/h8-9H,2-7H2,1H3, (H,15,16) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Ligands : Research by Dalinger et al. (2020) explored the synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, including those containing the triazole moiety. This study highlighted the potential for creating polychelated ligands for use in medicinal chemistry and metal complex catalysis, showcasing the versatility of pyrazole derivatives in chemical synthesis (Dalinger et al., 2020).

  • Structural and Spectral Investigations : A 2016 study by Viveka et al. focused on the experimental and theoretical analysis of a biologically important pyrazole-4-carboxylic acid derivative, providing insight into the compound's structural and spectral properties. This type of research is crucial for understanding the chemical behavior and potential applications of such compounds (Viveka et al., 2016).

  • Improved Synthesis Methods : In 2011, research by Dong focused on improving the synthesis of 1H-pyrazole-4-carboxylic acid, achieving a higher yield than previously reported. This advancement in synthesis methods can lead to more efficient production of pyrazole derivatives for various applications (Dong, 2011).

Applications in Chemistry and Biology

  • Coordination Complexes and Chelation Property : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation properties with various metal ions. This research has implications for the development of new materials and catalysts in chemistry (Radi et al., 2015).

  • Functionalization Reactions : Yıldırım et al. (2005) investigated the functionalization reactions of pyrazole-3-carboxylic acid derivatives, contributing to the understanding of chemical transformations and potential applications in organic synthesis (Yıldırım et al., 2005).

  • Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, indicating the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

1-cyclopentyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-5-11-10(12(15)16)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDGPYPRHMXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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